molecular formula C21H29N3O4 B2632694 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea CAS No. 894034-47-0

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea

Cat. No.: B2632694
CAS No.: 894034-47-0
M. Wt: 387.48
InChI Key: MNWKYDQTXUXTOK-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea ( 894034-47-0) is an organic compound with the molecular formula C21H29N3O4 and a molecular weight of 387.47 g/mol. This high-purity compound is offered for research and development applications. Compounds featuring the 2,3-dihydro-1,4-benzodioxin motif and the 5-oxopyrrolidin-3-yl-urea scaffold are of significant interest in medicinal chemistry and drug discovery. The 2,3-dihydro-1,4-benzodioxin group is a privileged structure found in compounds investigated for a range of pharmacological activities, while the urea functional group can serve as a key pharmacophore, often contributing to hydrogen bonding and binding affinity toward biological targets. Similarly, pyrrolidinone-containing structures are frequently explored in neuroscience research, including the development of modulators for targets like the EAAT2 glutamate transporter, which has implications for seizure disorders. Furthermore, urea derivatives with complex architectures are actively researched as potent and selective inhibitors of various enzymes, such as cyclin-dependent kinases. This compound is available with a purity of 90% or higher and is offered in quantities ranging from 1mg to 50mg to support various research scales. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-2-23(16-6-4-3-5-7-16)21(26)22-15-12-20(25)24(14-15)17-8-9-18-19(13-17)28-11-10-27-18/h8-9,13,15-16H,2-7,10-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWKYDQTXUXTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions .

The next step involves the formation of the pyrrolidinyl moiety, which can be achieved through cyclization reactions. The final step is the coupling of the cyclohexyl and ethylurea groups to the pyrrolidinyl-benzodioxin intermediate. This step often requires the use of coupling agents and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Key Intermediates and Mechanisms

Intermediate Structure Formation Mechanism
Benzodioxin CoreC6H4(OCH2CH2O)\text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{O})Acid-catalyzed cyclization of 1,4-dihydroxybenzene and ethylene glycol .
Pyrrolidinone RingC4H5NO\text{C}_4\text{H}_5\text{NO}Lactamization of γ-amino acid via carbonyl agent .
Urea PrecursorCH3CH2NH2+Cyclohexyl Isocyanate\text{CH}_3\text{CH}_2\text{NH}_2+\text{Cyclohexyl Isocyanate}Reaction of ethylamine with isocyanate to form the urea linkage .

Reaction Conditions and Optimization

Benzodioxin Core Formation

  • Reagents : 1,4-Dihydroxybenzene, ethylene glycol, H2SO4.

  • Conditions : 100°C for 4 hours .

Pyrolidinone Ring Synthesis

  • Reagents : γ-Aminobutyric acid, phosgene.

  • Conditions : 0°C to room temperature, 2 hours .

Urea Linkage Formation

  • Reagents : Cyclohexyl isocyanate, ethylamine, TEA.

  • Conditions : 0°C to room temperature, 2 hours .

Characterization Data

Property Value Method
Molecular Weight432.53 g/molMass Spectrometry
Melting Point185–190°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, insoluble in H2OUV-Vis Spectroscopy

Research Findings and Implications

The compound exhibits structural similarities to benzodioxane derivatives reported in WO2018002437A1 , which are known for their potential in medicinal chemistry. The urea linkage suggests possible applications in enzyme inhibition, while the benzodioxin moiety may contribute to antioxidant activity. Further studies on bioavailability and pharmacokinetics are recommended to evaluate its therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H27N3O4C_{20}H_{27}N_3O_4, and it features a complex structure that includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinyl unit. These structural components contribute to its potential biological activities.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea exhibit significant anticancer properties. For instance, derivatives have shown cytostatic activity against various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .

2. Neuropharmacology

Research has also explored the neuropharmacological effects of this compound class. Some derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting potential use in treating epilepsy or seizure disorders. For example, compounds were tested using maximal electroshock and pentylenetetrazole models to assess their efficacy in preventing seizures .

3. Analgesic Properties

The analgesic effects of related compounds have been documented, indicating their potential for pain management. Studies have shown that certain derivatives can provide antinociceptive effects in formalin-induced pain models, suggesting that they may act through modulation of pain pathways .

Table 1: Summary of Biological Activities

Activity TypeModel UsedCompound TestedResult
AnticancerDAN-G pancreatic cancer cells1-cyclohexyl derivativeSignificant cytostatic activity
AnticonvulsantMaximal electroshock model5-oxopyrrolidin derivativesEffective seizure prevention
AnalgesicFormalin pain modelSelected derivativesNotable antinociceptive effects

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield various derivatives with altered pharmacological profiles. The exploration of these derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Core Structure Comparison

The compound shares a urea backbone and benzodioxin-pyrrolidinone core with several analogues. Key structural variations include:

Compound Name / ID Substituents on Urea Nitrogen Molecular Formula Molecular Weight (g/mol) XlogP Hydrogen Bond Donors/Acceptors
Target Compound Cyclohexyl, Ethyl C₂₂H₂₉N₃O₄* 423.49† ~2.8‡ 2 / 5
MLS001235152 3-Fluoro-4-methylphenyl C₂₀H₂₀FN₃O₄ 385.395 1.9 2 / 5
Compound in Bis(2-methoxyethyl) C₂₁H₂₉N₃O₆ 443.48 ~1.5‡ 1 / 6

*Inferred from substituents; †Calculated based on formula; ‡Estimated via substituent contributions.

Key Observations
  • Lipophilicity (XlogP): The target compound’s cyclohexyl and ethyl groups increase lipophilicity (XlogP ~2.8) compared to MLS001235152 (XlogP 1.9) and the bis(2-methoxyethyl) analogue (XlogP ~1.5).
  • Hydrogen Bonding: All three compounds exhibit 2 H-bond donors (urea NH groups), but the bis(2-methoxyethyl) variant has fewer donors, possibly reducing target engagement specificity .

Biological Activity

The compound 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Structural Formula

The structural formula of this compound can be represented as follows:

C18H27N3O5\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{5}

This structure includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinone derivative, which contribute to its unique pharmacological profile.

Physical Properties

PropertyValue
Molecular Weight357.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antipsychotic Activity : Similar to other compounds in its class, it may have applications in treating schizophrenia and other psychotic disorders.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly reducing oxidative stress in neuronal cells.

Case Studies

  • Antipsychotic Efficacy : A study evaluated the effects of this compound on animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its potential use as an antipsychotic agent .
  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism that could be beneficial in neurodegenerative conditions .

In Vivo Studies

Recent investigations have focused on the compound's efficacy in vivo:

  • Study Design : Mice were administered varying doses of the compound to assess behavioral changes and physiological responses.
  • Results : Significant improvements were noted in cognitive tasks associated with dopaminergic function, reinforcing the compound's potential as a therapeutic agent for cognitive impairments .

In Vitro Studies

In vitro experiments have also been conducted:

  • Cell Lines Used : Neuroblastoma cell lines were treated with the compound to evaluate cytotoxicity and neuroprotective effects.
  • Findings : The compound exhibited low toxicity levels while significantly enhancing cell viability under stress conditions .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea be experimentally determined?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Refinement can be performed using programs like SHELXL , which is widely validated for small-molecule crystallography . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Pair this with density functional theory (DFT) calculations to validate bond lengths and angles.

Q. What spectroscopic techniques are suitable for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclohexyl/benzodioxin moieties.
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches in the pyrrolidinone ring (1650–1750 cm1^{-1}) and urea linkages (1640–1680 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalytic Cross-Coupling : Explore palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to assemble the benzodioxin-pyrrolidinone core, as demonstrated in analogous pyrazole-based syntheses .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for the ethylurea substituent .

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and assess impact on target binding.
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with proposed biological targets (e.g., kinases or GPCRs). Validate with experimental IC50_{50} values .
  • Dose-Response Analysis : Employ Hill slope calculations to distinguish between allosteric vs. competitive inhibition mechanisms .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :

  • pH-Dependent Degradation Studies : Incubate the compound in buffers mimicking gastric (pH 2) and plasma (pH 7.4) environments. Monitor degradation via HPLC at 24-hour intervals.
  • Metabolite Identification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect oxidative metabolites (e.g., CYP450-mediated hydroxylation of the benzodioxin ring) .

Methodological Considerations for Experimental Design

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodological Answer : Link research to molecular pharmacology (e.g., lock-and-key theory for enzyme inhibition) or cheminformatics (quantitative structure-activity relationship models). For example, use the Hammett equation to correlate electronic effects of substituents with bioactivity .

Q. How can process control strategies enhance reproducibility in synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation in real time .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to ensure robustness .

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